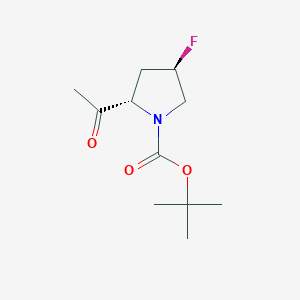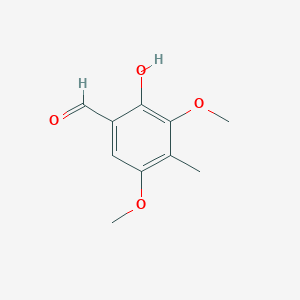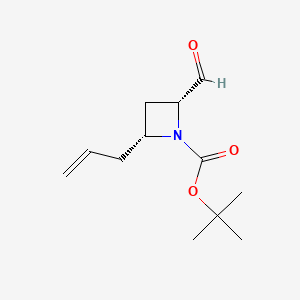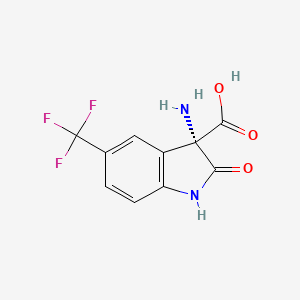
tert-butyl (2S,4R)-2-acetyl-4-fluoro-pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2S,4R)-2-acetyl-4-fluoro-pyrrolidine-1-carboxylate is a synthetic organic compound characterized by its unique structural features. The compound contains a tert-butyl ester group, an acetyl group, and a fluorine atom attached to a pyrrolidine ring. This combination of functional groups imparts distinct chemical properties and reactivity patterns to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,4R)-2-acetyl-4-fluoro-pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the use of a pyrrolidine derivative, which undergoes fluorination and acetylation reactions. The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (2S,4R)-2-acetyl-4-fluoro-pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups .
Aplicaciones Científicas De Investigación
Tert-butyl (2S,4R)-2-acetyl-4-fluoro-pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of tert-butyl (2S,4R)-2-acetyl-4-fluoro-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and other functional groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (2S,4R)-4-hydroxy-2-((trityloxy)methyl)pyrrolidine-1-carboxylate: Similar in structure but contains a hydroxy group instead of an acetyl group.
(2S,4R)-2-benzyl 1-tert-butyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate: Contains a benzyl group and a tosyloxy group, differing in functional groups and reactivity.
Uniqueness
Tert-butyl (2S,4R)-2-acetyl-4-fluoro-pyrrolidine-1-carboxylate is unique due to the presence of the acetyl and fluorine groups, which impart distinct chemical properties and reactivity patterns. These features make it valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C11H18FNO3 |
|---|---|
Peso molecular |
231.26 g/mol |
Nombre IUPAC |
tert-butyl (2S,4R)-2-acetyl-4-fluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H18FNO3/c1-7(14)9-5-8(12)6-13(9)10(15)16-11(2,3)4/h8-9H,5-6H2,1-4H3/t8-,9+/m1/s1 |
Clave InChI |
WTWMYYGYMJIJKV-BDAKNGLRSA-N |
SMILES isomérico |
CC(=O)[C@@H]1C[C@H](CN1C(=O)OC(C)(C)C)F |
SMILES canónico |
CC(=O)C1CC(CN1C(=O)OC(C)(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Sodium;[5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphoryl] phosphate](/img/structure/B13906731.png)
![7-Nitrobenzo[d]oxazol-2-amine](/img/structure/B13906732.png)




![(3Z,5Z,7Z,9S,10R,11Z,13Z,15Z,20S)-9,10-dihydroxy-7,15-dimethyl-20-[(2E,4E)-octa-2,4-dienyl]-1-azacycloicosa-3,5,7,11,13,15-hexaen-2-one](/img/structure/B13906770.png)

![oxalic acid;[(2S)-1,4-oxazepan-2-yl]methanol](/img/structure/B13906777.png)

![1-(5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-3-(2-methyl-7-morpholinothiazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B13906786.png)
